![molecular formula C33H45NO12 B2658035 Beiwutine CAS No. 76918-93-9](/img/structure/B2658035.png)
Beiwutine
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Description
Beiwutine, also known as 10-Hydroxy mesaconitine, is a diester diterpenoid alkaloid . It is derived from plants of the Ranunculaceae family, specifically Aconitum carmichaeli Debx .
Synthesis Analysis
The synthesis of Beiwutine involves various processes. A study on the biosynthesis of diterpenoid alkaloids in Aconites suggests that multiple enzymes, including those responsible for hydroxylation, methylation, and acylation, catalyze the synthesis of Beiwutine . A theoretical biosynthesis pathway of diterpenoid alkaloids, including Beiwutine, has been proposed based on chemical logic .Molecular Structure Analysis
Beiwutine has a molecular formula of C33H45NO12 . Its average mass is 647.710 Da and its monoisotopic mass is 647.294189 Da . The structure of Beiwutine includes 14 of 15 defined stereocenters .Physical And Chemical Properties Analysis
Beiwutine is a solid substance that appears white to off-white . It has a molecular weight of 647.71 . The solubility of Beiwutine in DMSO is 100 mg/mL .Relevant Papers Several papers have been identified that may be relevant to Beiwutine. These include a review on the phytochemistry, pharmacology, and toxicology studies of Aconitum , and a paper on the content determination of four diester diterpenoid alkaloids in leaves of Aconitum kusnezoffii .
Scientific Research Applications
- Beiwutine, along with other diterpene alkaloids from Aconitum plants, has been investigated for its impact on the cardiovascular system. Researchers have explored its potential arrhythmogenic (heart rhythm-related) toxicity .
- Beiwutine is present in certain herbal medicines, such as Aconitum kusnezoffii folium. Researchers have developed methods to accurately quantify Beiwutine content in these herbal preparations .
Cardiovascular Effects
Quality Improvement of Herbal Medicine
properties
IUPAC Name |
[(1R,2S,3S,4R,5R,6S,7S,8S,9R,13R,14R,16S,17R,18R)-8-acetyloxy-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45NO12/c1-16(35)46-33-20-21(43-5)22-29(15-41-3)14-34(2)24(20)32(22,19(42-4)12-18(29)36)31(40)13-30(39,27(44-6)25(33)37)26(23(31)33)45-28(38)17-10-8-7-9-11-17/h7-11,18-27,36-37,39-40H,12-15H2,1-6H3/t18-,19+,20+,21+,22-,23+,24?,25+,26-,27+,29+,30-,31+,32-,33+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTAWZLFSGYZGC-JDMPSTDXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12C3C(C4C5(CN(C3C4(C(CC5O)OC)C6(C1C(C(C6)(C(C2O)OC)O)OC(=O)C7=CC=CC=C7)O)C)COC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@]12[C@H]3[C@@H]([C@@H]4[C@@]5(CN(C3[C@]4([C@H](C[C@H]5O)OC)[C@]6([C@@H]1[C@H]([C@](C6)([C@H]([C@@H]2O)OC)O)OC(=O)C7=CC=CC=C7)O)C)COC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45NO12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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